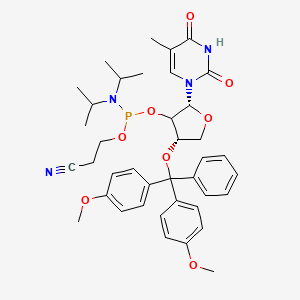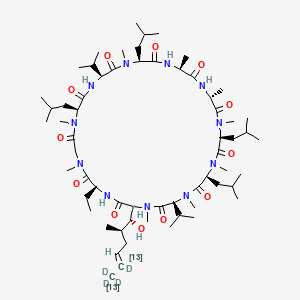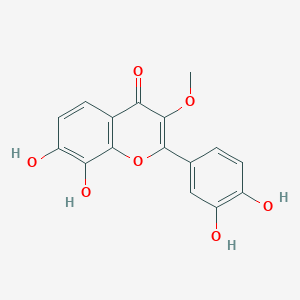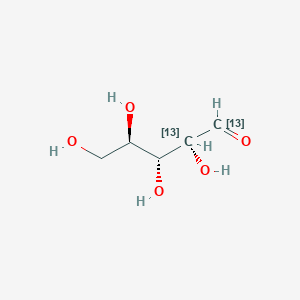
Irak4-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irak4-IN-27 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been shown to have therapeutic potential in various inflammatory and autoimmune diseases, as well as certain cancers .
Métodos De Preparación
The synthesis of Irak4-IN-27 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions to form Intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with another reagent to form Intermediate B.
Final Product Formation: Intermediate B undergoes further reactions, including cyclization and functional group modifications, to yield this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring high yield and purity. This often includes optimizing reaction conditions, using efficient purification techniques, and implementing quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Irak4-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Irak4-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.
Biology: Employed in research to understand the role of IRAK4 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, as well as certain cancers
Industry: Utilized in the development of new drugs targeting IRAK4 for various medical conditions.
Mecanismo De Acción
Irak4-IN-27 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and other mediators involved in immune responses and inflammation .
Comparación Con Compuestos Similares
Irak4-IN-27 is unique compared to other IRAK4 inhibitors due to its specific binding affinity and selectivity for IRAK4. Similar compounds include:
BAY1834845 (Zabedosertib): Another IRAK4 inhibitor with a different chemical structure but similar therapeutic potential.
CA-4948: A small molecule inhibitor targeting IRAK4, used in clinical studies for hematologic malignancies.
KT-474: An IRAK4 inhibitor with potent binding and favorable selectivity profile.
These compounds share the common goal of inhibiting IRAK4 but differ in their chemical structures, binding affinities, and specific applications .
Propiedades
Fórmula molecular |
C23H22N6O3 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-(2-aminopyridin-4-yl)-N-[2,2-dimethyl-6-(1-methylpyrazol-3-yl)-3H-1-benzofuran-5-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c1-23(2)11-14-8-17(15(10-19(14)32-23)16-5-7-29(3)28-16)26-21(30)18-12-31-22(27-18)13-4-6-25-20(24)9-13/h4-10,12H,11H2,1-3H3,(H2,24,25)(H,26,30) |
Clave InChI |
OYRHXSCBISAPLC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=C(C=C2O1)C3=NN(C=C3)C)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)






![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)




